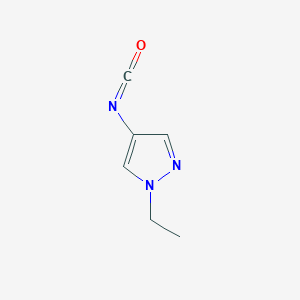
1-Ethyl-4-isocyanatopyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-isocyanatopyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-isocyanatopyrazole can be synthesized through a modified Curtius reaction. . The reaction conditions typically include the use of bases and aliphatic amines to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 1-Ethyl-4-isocyanatopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form pyrazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazole-4-carboxylic acids and reduction to yield corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve primary amines and bases.
Cycloaddition Reactions: Utilize alkynes and catalysts such as silver or copper.
Oxidation and Reduction Reactions: Employ oxidizing agents like bromine or reducing agents like hydrogen gas.
Major Products Formed:
Urea Derivatives: From substitution reactions.
Pyrazole Derivatives: From cycloaddition reactions.
Carboxylic Acids and Amines: From oxidation and reduction reactions, respectively.
科学的研究の応用
1-Ethyl-4-isocyanatopyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials due to its reactive isocyanate group.
作用機序
The mechanism of action of 1-Ethyl-4-isocyanatopyrazole involves its interaction with nucleophiles, leading to the formation of stable urea derivatives. The isocyanate group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is harnessed in drug design to inhibit specific enzymes or receptors by forming stable adducts .
類似化合物との比較
4-Isocyanatopyrazole: Lacks the ethyl group, resulting in different reactivity and applications.
1-Methyl-4-isocyanatopyrazole: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
4-Isocyanato-1-phenylpyrazole: Contains a phenyl group, leading to distinct biological activities and uses.
Uniqueness: The presence of the ethyl group enhances its solubility and reactivity compared to its analogs, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
1-ethyl-4-isocyanatopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-2-9-4-6(3-8-9)7-5-10/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKMDUZXWCUMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













